molecular formula C7H6FN3 B1603168 2-AMINO-5-FLUOROBENZIMIDAZOLE CAS No. 30486-73-8

2-AMINO-5-FLUOROBENZIMIDAZOLE

Cat. No.: B1603168
CAS No.: 30486-73-8
M. Wt: 151.14 g/mol
InChI Key: MKYGXXIXMHTQFA-UHFFFAOYSA-N
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Description

2-AMINO-5-FLUOROBENZIMIDAZOLE is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The addition of a fluorine atom at the 6th position enhances the compound’s chemical properties, making it a subject of interest in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

5-Fluoro-1H-benzo[d]imidazol-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound interacts with enzymes such as tyrosine kinases and serine/threonine kinases, which are involved in cell signaling pathways. The interaction between 5-Fluoro-1H-benzo[d]imidazol-2-amine and these enzymes results in the inhibition of their activity, thereby affecting downstream signaling pathways . Additionally, this compound has been shown to bind to DNA, interfering with DNA replication and transcription processes .

Cellular Effects

The effects of 5-Fluoro-1H-benzo[d]imidazol-2-amine on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Fluoro-1H-benzo[d]imidazol-2-amine has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . Furthermore, this compound disrupts cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of action of 5-Fluoro-1H-benzo[d]imidazol-2-amine involves several key processes. This compound exerts its effects primarily through binding interactions with biomolecules. For example, 5-Fluoro-1H-benzo[d]imidazol-2-amine binds to the active site of tyrosine kinases, preventing substrate phosphorylation and subsequent signal transduction . Additionally, it inhibits the activity of topoisomerases, enzymes responsible for DNA unwinding, thereby interfering with DNA replication and transcription . These interactions lead to changes in gene expression, particularly the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-1H-benzo[d]imidazol-2-amine change over time. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and moisture . Long-term studies have shown that 5-Fluoro-1H-benzo[d]imidazol-2-amine can induce sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . The extent of these effects may diminish over time due to the compound’s degradation .

Dosage Effects in Animal Models

The effects of 5-Fluoro-1H-benzo[d]imidazol-2-amine vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, 5-Fluoro-1H-benzo[d]imidazol-2-amine can cause significant toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a sharp increase in adverse effects .

Metabolic Pathways

5-Fluoro-1H-benzo[d]imidazol-2-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism also influences its pharmacokinetics, including its absorption, distribution, and elimination .

Transport and Distribution

Within cells and tissues, 5-Fluoro-1H-benzo[d]imidazol-2-amine is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins in the blood can influence the compound’s distribution and localization . The accumulation of 5-Fluoro-1H-benzo[d]imidazol-2-amine in specific tissues, such as the liver and kidneys, has been observed, which may contribute to its toxic effects at high doses .

Subcellular Localization

The subcellular localization of 5-Fluoro-1H-benzo[d]imidazol-2-amine plays a critical role in its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . Targeting signals and post-translational modifications, such as phosphorylation, can direct 5-Fluoro-1H-benzo[d]imidazol-2-amine to specific compartments within the cell . The nuclear localization of this compound is essential for its ability to inhibit DNA replication and transcription, leading to its cytotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-FLUOROBENZIMIDAZOLE typically involves the condensation of o-phenylenediamine with a fluorinated carboxylic acid or its derivatives. One common method is the reaction of 4-fluoro-1,2-phenylenediamine with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-FLUOROBENZIMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-AMINO-5-FLUOROBENZIMIDAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1H-benzimidazol-2-amine: Lacks the fluorine atom, resulting in different chemical properties.

    6-chloro-1H-benzimidazol-2-amine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

    5-fluoro-1H-benzimidazol-2-amine: Fluorine atom is positioned differently, affecting its chemical behavior.

Uniqueness

2-AMINO-5-FLUOROBENZIMIDAZOLE is unique due to the presence of the fluorine atom at the 6th position, which significantly influences its chemical and biological properties. This modification enhances its stability, binding affinity, and selectivity, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

6-fluoro-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYGXXIXMHTQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597420
Record name 6-Fluoro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30486-73-8
Record name 6-Fluoro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1H-1,3-benzodiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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